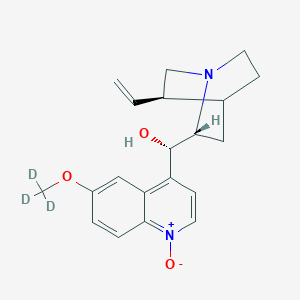
Quinidine-d3 1'-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinidine-d3 1’-Oxide is a deuterium-labeled metabolite of Quinidine, a class I antiarrhythmic agent. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies . The molecular formula of Quinidine-d3 1’-Oxide is C20H21D3N2O3, and it has a molecular weight of 343.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine-d3 1’-Oxide typically involves the oxidation of Quinidine. One method involves dissolving Quinidine in acetone and adding hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out in the dark at room temperature for approximately 64 hours . Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.
Industrial Production Methods
While specific industrial production methods for Quinidine-d3 1’-Oxide are not well-documented, the general approach involves large-scale oxidation reactions similar to the laboratory methods. The use of deuterium-labeled reagents is crucial for producing the deuterium-labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
Quinidine-d3 1’-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert it back to Quinidine or other intermediates.
Substitution: Substitution reactions can occur at the quinoline ring or the quinuclidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetone, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce quinidine-N-oxide, while reduction can yield quinidine.
Aplicaciones Científicas De Investigación
Quinidine-d3 1’-Oxide is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
Quinidine-d3 1’-Oxide exerts its effects primarily through its interaction with sodium channels in cardiac cells. It blocks the fast inward sodium current (I_Na), which prolongs the action potential duration and the QT interval . This action helps in stabilizing the cardiac rhythm and preventing arrhythmias. The molecular targets include the sodium channels in Purkinje fibers and other cardiac tissues .
Comparación Con Compuestos Similares
Similar Compounds
Quinidine: The parent compound, used as an antiarrhythmic agent.
Quinidine-N-Oxide: Another metabolite of Quinidine with similar properties.
Quinidine Sulfate: A salt form of Quinidine used in medical treatments.
Uniqueness
Quinidine-d3 1’-Oxide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and identification in various analytical techniques .
Propiedades
Fórmula molecular |
C₂₀H₂₁D₃N₂O₃ |
|---|---|
Peso molecular |
343.43 |
Sinónimos |
6’-Methoxy-d3-cinchonan-9-ol 1’-Oxide; Quinidine-d3 1’-N-oxide; Quinidine-d3 1’-oxide; Quinidine-d3 N’-oxide; Quinidine-d3 ar-N-oxide; ICQ-d3 17; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



